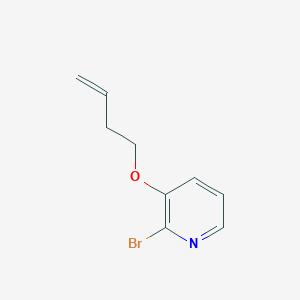

2-Bromo-3-(but-3-en-1-yloxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-3-(but-3-en-1-yloxy)pyridine is a brominated pyridine derivative that is of interest in organic synthesis due to its potential as a building block for various chemical compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related brominated pyridine derivatives, which can be informative for understanding the chemistry of 2-Bromo-3-(but-3-en-1-yloxy)pyridine.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported, which involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Similarly, the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides has been developed, which tolerates various functional groups and affords the desired products under mild conditions . These methods could potentially be adapted for the synthesis of 2-Bromo-3-(but-3-en-1-yloxy)pyridine.

Molecular Structure Analysis

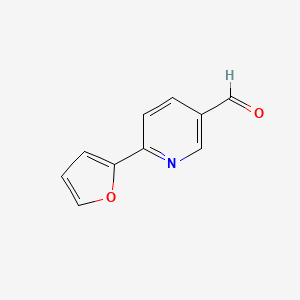

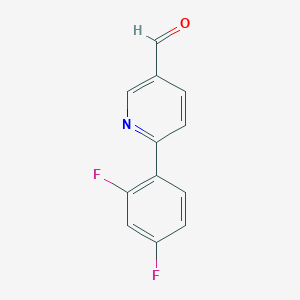

The molecular structure of brominated pyridine derivatives can be characterized using techniques such as X-ray diffraction (XRD) and computational studies like density functional theory (DFT). For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been investigated using single crystal XRD, revealing details about the molecular geometry and intermolecular interactions . Similarly, the combined experimental and computational study of 3-bromo-5-(2,5-difluorophenyl)pyridine provided insight into the synthesis, spectroscopic, and electronic properties of the compound . These techniques could be employed to analyze the molecular structure of 2-Bromo-3-(but-3-en-1-yloxy)pyridine.

Chemical Reactions Analysis

Brominated pyridine derivatives can undergo various chemical reactions. The bromination of bis(pyridin-2-yl) diselenide in methylene chloride, for example, leads to the formation of 1H-pyridine-2-selenenyl dibromide, which can further react in a cycloaddition with cyclopentene to yield a selenazolopyridinium bromide . These reactions demonstrate the reactivity of brominated pyridine derivatives and suggest that 2-Bromo-3-(but-3-en-1-yloxy)pyridine could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be studied through various spectroscopic techniques and theoretical calculations. The study of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provided insights into the compound's reactivity and stability through ab initio calculations of the HOMO and LUMO . Additionally, the nonlinear optical properties and biological activities of certain brominated pyridine derivatives have been investigated, indicating potential applications in materials science and medicinal chemistry . These findings could be relevant when considering the properties of 2-Bromo-3-(but-3-en-1-yloxy)pyridine.

科学的研究の応用

Heteroaryl Ethers Synthesis

Bardhan et al. (2009) described the oxidative palladium-catalyzed cross-coupling of pyrimidines with arylboronic acids, highlighting a method for preparing heteroaryl ethers. This process uses bromo substitution as a handle for further elaborations, such as Suzuki coupling, to attach varied aryl groups, showcasing the utility of bromo-substituted pyridines in complex organic synthesis processes (Bardhan et al., 2009).

Proton Transfer Studies

Vetokhina et al. (2012) investigated 2-(1H-pyrazol-5-yl)pyridines and their derivatives, revealing three types of photoreactions, including excited-state intramolecular and intermolecular double-proton transfer. This study indicates the role of bromo-substituted pyridines in understanding the dynamics of proton transfer in molecular systems (Vetokhina et al., 2012).

Acidic Properties of Doped Silica

Connell and Dumesic (1987) used pyridine adsorption to study the acidic properties of silica doped with various cations, including the role of bromo-substituted pyridines in generating Lewis acid sites. This research provides insights into the generation of Brønsted and Lewis acid sites on silica surfaces, which is crucial for understanding catalytic behaviors and the development of catalysts (Connell & Dumesic, 1987).

Synthesis and Mechanisms in Organic Chemistry

Heasley et al. (2002) explored the reactions of acetylenic ketones with bromine chloride and iodine monochloride, demonstrating the synthesis pathways and mechanisms involved when using bromo-substituted compounds. This study sheds light on the complexities of organic reactions involving bromo-substituted pyridines and their derivatives (Heasley et al., 2002).

Safety And Hazards

特性

IUPAC Name |

2-bromo-3-but-3-enoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-2-3-7-12-8-5-4-6-11-9(8)10/h2,4-6H,1,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZNUNBUHLLDHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=C(N=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621568 |

Source

|

| Record name | 2-Bromo-3-[(but-3-en-1-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(but-3-en-1-yloxy)pyridine | |

CAS RN |

405174-45-0 |

Source

|

| Record name | 2-Bromo-3-[(but-3-en-1-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)